molecular formula C16H20N4O3 B7542341 4-(2-hydroxyphenyl)-N-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazine-1-carboxamide

4-(2-hydroxyphenyl)-N-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazine-1-carboxamide

Cat. No. B7542341
M. Wt: 316.35 g/mol
InChI Key: LMGLDMLJHPCYOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-hydroxyphenyl)-N-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazine-1-carboxamide, also known as HOP-3, is a chemical compound that has recently gained attention in the scientific community due to its potential therapeutic applications in various diseases.

Mechanism of Action

The mechanism of action of 4-(2-hydroxyphenyl)-N-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazine-1-carboxamide is not fully understood, but it is believed to involve the modulation of various signaling pathways, including the PI3K/Akt and MAPK/ERK pathways. This compound has also been shown to interact with various receptors, including the serotonin receptor and the dopamine receptor.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and neuroprotective effects. This compound has also been shown to improve cognitive function and reduce anxiety and depression-like behaviors in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-(2-hydroxyphenyl)-N-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazine-1-carboxamide is its high potency and selectivity, which makes it a valuable tool for studying various signaling pathways and receptors. However, one of the limitations of this compound is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for 4-(2-hydroxyphenyl)-N-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazine-1-carboxamide research, including the development of more efficient synthesis methods, the identification of novel therapeutic applications, and the investigation of the mechanism of action at the molecular level. Additionally, the development of this compound derivatives with improved solubility and pharmacokinetic properties could lead to the development of more effective drugs for various diseases.

Synthesis Methods

The synthesis of 4-(2-hydroxyphenyl)-N-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazine-1-carboxamide involves a multi-step process, starting with the reaction of 2-hydroxybenzaldehyde with methylamine to form 2-(methylamino)phenol. This intermediate is then reacted with 3-methyl-5-oxo-1,2-oxazole to form the key intermediate, which is further reacted with piperazine-1-carboxylic acid to yield this compound. The synthesis method has been optimized to yield high purity and high yield of this compound.

Scientific Research Applications

4-(2-hydroxyphenyl)-N-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazine-1-carboxamide has been studied extensively for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer, this compound has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and inhibiting angiogenesis. In Alzheimer's disease, this compound has been shown to reduce the formation of amyloid plaques and improve cognitive function. In Parkinson's disease, this compound has been shown to protect dopaminergic neurons from oxidative stress and improve motor function.

properties

IUPAC Name

4-(2-hydroxyphenyl)-N-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O3/c1-12-10-13(23-18-12)11-17-16(22)20-8-6-19(7-9-20)14-4-2-3-5-15(14)21/h2-5,10,21H,6-9,11H2,1H3,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMGLDMLJHPCYOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)CNC(=O)N2CCN(CC2)C3=CC=CC=C3O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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